Methyl 2-chloro-6-fluoro-3-formylbenzoate
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Overview
Description
Methyl 2-chloro-6-fluoro-3-formylbenzoate is an organic compound with the molecular formula C9H6ClFO3 It is a derivative of benzoic acid, featuring a chloro, fluoro, and formyl group attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-chloro-6-fluoro-3-formylbenzoate typically involves the esterification of 2-chloro-6-fluoro-3-formylbenzoic acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process where the reactants are fed into a reactor and the product is continuously removed. This method allows for efficient large-scale production while maintaining high purity and yield.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-chloro-6-fluoro-3-formylbenzoate can undergo various chemical reactions, including:
Nucleophilic substitution: The chloro group can be replaced by other nucleophiles such as amines or thiols.
Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents like sodium borohydride.
Oxidation: The formyl group can be oxidized to a carboxyl group using oxidizing agents like potassium permanganate.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as amines or thiols in the presence of a base like sodium hydroxide.
Reduction: Sodium borohydride in methanol or ethanol.
Oxidation: Potassium permanganate in an aqueous medium.
Major Products Formed
Nucleophilic substitution: Products include derivatives with different functional groups replacing the chloro group.
Reduction: The major product is methyl 2-chloro-6-fluoro-3-hydroxymethylbenzoate.
Oxidation: The major product is methyl 2-chloro-6-fluoro-3-carboxybenzoate.
Scientific Research Applications
Methyl 2-chloro-6-fluoro-3-formylbenzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in the development of pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of methyl 2-chloro-6-fluoro-3-formylbenzoate depends on its specific application. In chemical reactions, it acts as a reactive intermediate, participating in various transformations. In biological systems, it may interact with specific enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways involved are subject to ongoing research.
Comparison with Similar Compounds
Similar Compounds
- Methyl 2,4-dichloro-5-fluorobenzoate
- Ethyl 6-bromo-2-fluoro-3-formylbenzoate
- Methyl 2,4-dichloro-6-methylbenzoate
Uniqueness
Methyl 2-chloro-6-fluoro-3-formylbenzoate is unique due to the specific arrangement of its functional groups, which imparts distinct chemical reactivity and potential applications. The presence of both chloro and fluoro substituents on the benzene ring, along with the formyl group, makes it a versatile intermediate in organic synthesis.
Biological Activity
Methyl 2-chloro-6-fluoro-3-formylbenzoate is an organic compound that has garnered attention in scientific research due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores the biological activity of this compound, summarizing key findings from various studies, including its mechanisms of action, applications, and comparative analysis with similar compounds.
Chemical Structure and Properties
This compound is characterized by a benzoate structure with a formyl group at the 3-position, a chlorine atom at the 2-position, and a fluorine atom at the 6-position. Its molecular formula is C10H8ClF1O2. The presence of these functional groups contributes to its unique reactivity and biological activity.
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:
- Enzyme Interaction : The formyl group can form covalent bonds with nucleophilic sites on proteins, potentially inhibiting their function. This interaction is crucial for its antimicrobial and anticancer properties.
- Binding Affinity : The chloro and fluoro substituents enhance the compound's binding affinity and specificity for molecular targets, making it a valuable precursor in drug development.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. Its derivatives have been tested against various pathogens, demonstrating promising results:
- Antibacterial Activity : Studies have shown that this compound has effective antibacterial properties against strains such as Escherichia coli and Staphylococcus aureus .
- Antifungal Activity : The compound also displays antifungal activities, indicating its potential as a broad-spectrum antimicrobial agent.
Anticancer Properties
This compound has been explored for its anticancer potential:
- Cell Line Studies : In vitro studies have demonstrated its cytotoxic effects against several cancer cell lines, including breast cancer (MCF-7) and pancreatic cancer (Patu8988) cells. The compound induces apoptosis in these cell lines, suggesting a mechanism for its anticancer effects .
- Structure-Activity Relationship (SAR) : Investigations into the SAR of related compounds indicate that modifications to the structure can enhance or diminish biological activity, providing insights for future drug design .
Comparative Analysis
To understand the uniqueness of this compound, it is essential to compare it with similar compounds:
Compound Name | Structural Features | Biological Activity |
---|---|---|
This compound | Formyl group, chloro at position 2, fluoro at position 6 | Antimicrobial, anticancer |
Methyl 6-chloro-2-fluoro-3-formylbenzoate | Similar structure but different substituent positions | Antimicrobial |
Methyl 2-formylbenzoate | Lacks halogen substituents | Limited biological activity |
This table highlights how the specific arrangement of functional groups in this compound contributes to its enhanced biological activity compared to other similar compounds.
Case Studies
- Antimicrobial Efficacy Study : A study assessed the effectiveness of this compound against E. coli and Staphylococcus aureus. Results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL for both bacteria, showcasing its potential as an antimicrobial agent.
- Cytotoxicity Assessment : In another investigation, the compound was tested against various cancer cell lines using the MTT assay. It exhibited IC50 values ranging from 10 µM to 25 µM across different cancer types, indicating significant cytotoxicity .
Properties
Molecular Formula |
C9H6ClFO3 |
---|---|
Molecular Weight |
216.59 g/mol |
IUPAC Name |
methyl 2-chloro-6-fluoro-3-formylbenzoate |
InChI |
InChI=1S/C9H6ClFO3/c1-14-9(13)7-6(11)3-2-5(4-12)8(7)10/h2-4H,1H3 |
InChI Key |
ZXXAAKPHNLHRRL-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=C(C=CC(=C1Cl)C=O)F |
Origin of Product |
United States |
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